
N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide: is a chemical compound with the molecular formula C8H8Cl3NO3S. It is known for its unique structure, which includes a trichloromethyl group attached to a hydroxyethyl group, further bonded to a benzenesulfonamide moiety. This compound is often used in research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with chloral hydrate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation: Formation of N-(2,2,2-trichloro-1-oxoethyl)benzenesulfonamide.
Reduction: Formation of N-(2,2,2-trichloro-1-aminoethyl)benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichloromethyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzenesulfonamide moiety can interact with specific receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
- N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- N-(2,2,2-trichloro-1-hydroxyethyl)propionamide
Comparison:
- N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
- The benzenesulfonamide group enhances the compound’s ability to interact with biological targets, making it more versatile in medicinal chemistry applications.
- Other similar compounds may lack the sulfonamide group, resulting in different reactivity and applications.
Propiedades
Número CAS |
75457-08-8 |
|---|---|
Fórmula molecular |
C8H8Cl3NO3S |
Peso molecular |
304.6 g/mol |
Nombre IUPAC |
N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8Cl3NO3S/c9-8(10,11)7(13)12-16(14,15)6-4-2-1-3-5-6/h1-5,7,12-13H |
Clave InChI |
AHPIJNXCKMJSRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)

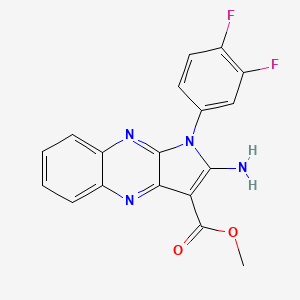
![[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B11966948.png)
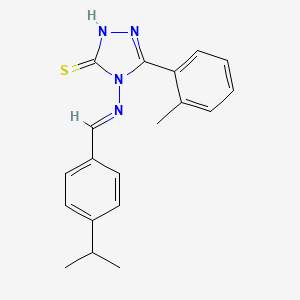
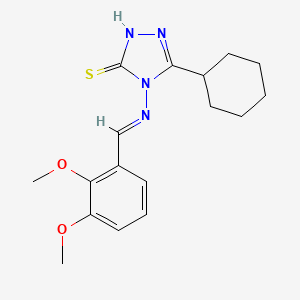
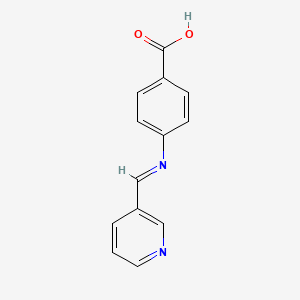
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)
![(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11966973.png)
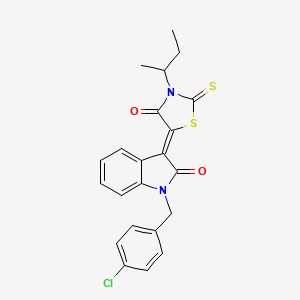
![2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11966998.png)



